molecular formula C14H13N3 B15236064 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine CAS No. 881041-47-0

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B15236064
CAS No.: 881041-47-0
M. Wt: 223.27 g/mol
InChI Key: XDGXLWAETKHBJF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 2,5-dimethylphenyl substituent at the 2-position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve product yields. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine: In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. Its unique mechanism of action and ability to modulate specific molecular targets make it a valuable addition to the arsenal of therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of various biological pathways, resulting in the compound’s therapeutic effects.

Molecular Targets and Pathways:

Properties

CAS No.

881041-47-0

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H13N3/c1-10-4-5-11(2)12(8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3

InChI Key

XDGXLWAETKHBJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C=CC=NC3=N2

Origin of Product

United States

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